molecular formula C20H30N12O10P2S2 B10786636 ML RR-S2 CDA (ammonium salt)

ML RR-S2 CDA (ammonium salt)

Cat. No.: B10786636
M. Wt: 724.6 g/mol
InChI Key: VZYXAGGQHVUTHM-LJFXOJISSA-N
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Description

ML RR-S2 CDA (ammonium salt) is a synthetic cyclic dinucleotide that contains non-canonical 2’5’-phosphodiester bonds. It is known for its role as an activator of stimulator of interferon genes (STING). The compound contains mixed linkages with both 2’5’ and 3’5’ linkages, which leads to increased thermal stability of human STING in a differential scanning fluorimetry assay .

Preparation Methods

Synthetic Routes and Reaction Conditions

ML RR-S2 CDA (ammonium salt) is synthesized through a series of chemical reactions that involve the formation of cyclic dinucleotides with non-canonical 2’5’-phosphodiester bonds. The synthetic route typically involves the use of phosphoramidite chemistry to introduce the necessary linkages and modifications .

Industrial Production Methods

The industrial production of ML RR-S2 CDA (ammonium salt) involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels. The compound is then formulated into a solid form for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

ML RR-S2 CDA (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ML RR-S2 CDA (ammonium salt) include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from the reactions of ML RR-S2 CDA (ammonium salt) include various derivatives with modified functional groups, which can enhance or alter the compound’s biological activity .

Scientific Research Applications

ML RR-S2 CDA (ammonium salt) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study cyclic dinucleotide signaling pathways and their role in cellular processes.

    Biology: Employed in research on immune response modulation and the activation of STING pathways.

    Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy and antiviral treatments.

    Industry: Utilized in the development of novel pharmaceuticals and biotechnological products

Mechanism of Action

ML RR-S2 CDA (ammonium salt) exerts its effects by activating the STING pathway. The compound binds to the STING protein, leading to its activation and subsequent induction of type I interferon production. This activation triggers a cascade of immune responses, including the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and monocyte chemoattractant protein-1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML RR-S2 CDA (ammonium salt) is unique due to its mixed linkages (2’5’ and 3’5’) and enhanced thermal stability, which make it a potent activator of the STING pathway. This unique structure allows for increased efficacy in inducing immune responses compared to other similar compounds .

Properties

Molecular Formula

C20H30N12O10P2S2

Molecular Weight

724.6 g/mol

IUPAC Name

azane;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1

InChI Key

VZYXAGGQHVUTHM-LJFXOJISSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)O.N.N

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O.N.N

Origin of Product

United States

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